molecular formula C15H14N2O3S B6377273 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol CAS No. 1261929-98-9

2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol

Cat. No.: B6377273
CAS No.: 1261929-98-9
M. Wt: 302.4 g/mol
InChI Key: URPFTHWKNXHYBL-UHFFFAOYSA-N
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Description

2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol is an organic compound with the molecular formula C15H14N2O3S. It is characterized by the presence of a cyano group, a dimethylsulfamoyl group, and a phenol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol typically involves the reaction of 2-cyanophenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol
  • 2-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol

Uniqueness

2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-6-4-3-5-13(15)11-7-8-14(18)12(9-11)10-16/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPFTHWKNXHYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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